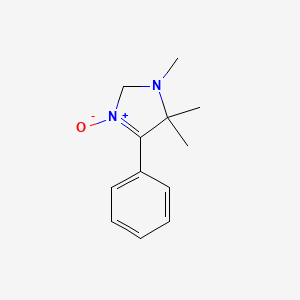![molecular formula C18H21N3O4S B5754722 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5754722.png)
1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine, also known as MNPS, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has been shown to have various biochemical and physiological effects.
Scientific Research Applications
1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been used in various scientific research applications, including drug discovery, neuroscience, and cancer research. It has been shown to have potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug development. In neuroscience, 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been used to study the function of certain ion channels and receptors in the brain. In cancer research, 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been shown to have anti-tumor effects in vitro and in vivo.
Mechanism of Action
The mechanism of action of 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and fluid secretion. 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has also been shown to inhibit the activity of certain ion channels and receptors, such as the TRPV1 receptor and the NMDA receptor.
Biochemical and Physiological Effects:
1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and analgesic effects. It has also been shown to have effects on ion channels and receptors in the brain, which may be involved in its analgesic and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine in lab experiments is its potent inhibitory effects on certain enzymes and receptors, which make it a promising candidate for drug development. However, one limitation of using 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine. One direction is to further investigate its mechanism of action, particularly its effects on ion channels and receptors in the brain. Another direction is to explore its potential as a drug candidate for various diseases, such as cancer and neurological disorders. Additionally, further research could be done to improve the solubility of 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine in aqueous solutions, which would make it more versatile in lab experiments.
Synthesis Methods
The synthesis of 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine involves the reaction of 1-(3-methylbenzyl)piperazine with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. After the reaction is complete, the product is purified by column chromatography. The yield of 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is typically around 70%.
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-(3-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-15-4-2-5-16(12-15)14-19-8-10-20(11-9-19)26(24,25)18-7-3-6-17(13-18)21(22)23/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWKKQIJHAQLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)
![2-(4-methoxyphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5754647.png)

![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)





![N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5754694.png)
![3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5754705.png)

![methyl 2-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5754712.png)